molecular formula C31H33ClN4O5 B2392646 N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide CAS No. 899910-11-3

N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide

Cat. No.: B2392646
CAS No.: 899910-11-3
M. Wt: 577.08
InChI Key: LZKAWWQLQSNKFF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains several functional groups, including an amide, an ether, and a tetrahydroquinazoline ring . The presence of these groups can significantly influence the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 577.08. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the literature .

Properties

CAS No.

899910-11-3

Molecular Formula

C31H33ClN4O5

Molecular Weight

577.08

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C31H33ClN4O5/c1-2-41-25-16-14-24(15-17-25)34-29(38)21-36-27-8-4-3-7-26(27)30(39)35(31(36)40)20-6-5-9-28(37)33-19-18-22-10-12-23(32)13-11-22/h3-4,7-8,10-17H,2,5-6,9,18-21H2,1H3,(H,33,37)(H,34,38)

InChI Key

LZKAWWQLQSNKFF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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